molecular formula C7H10 B14720306 Bicyclo[3.1.1]hept-2-ene CAS No. 7095-82-1

Bicyclo[3.1.1]hept-2-ene

Cat. No.: B14720306
CAS No.: 7095-82-1
M. Wt: 94.15 g/mol
InChI Key: DEVHXDJLQMAWLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into compounds like pinene oxide.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Substitution reactions often involve halogenation or other functional group modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Pinene oxide.

    Reduction: Various hydrogenated derivatives.

    Substitution: Halogenated pinenes.

Scientific Research Applications

Bicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In asymmetric synthesis, it acts as a chiral reagent, facilitating the formation of enantiomerically pure compounds .

Properties

CAS No.

7095-82-1

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

bicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C7H10/c1-2-6-4-7(3-1)5-6/h1-2,6-7H,3-5H2

InChI Key

DEVHXDJLQMAWLM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C2

Origin of Product

United States

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